molecular formula C5H4NNaO4 B6249370 sodium 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate CAS No. 2411241-55-7

sodium 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate

Cat. No.: B6249370
CAS No.: 2411241-55-7
M. Wt: 165.08 g/mol
InChI Key: FWFQRRSOFZKHOV-UHFFFAOYSA-M
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Description

Sodium 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate is a chemical compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an azide with an alkyne in the presence of a copper catalyst, followed by cyclization to form the oxazole ring . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like sodium ascorbate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include oxidized derivatives with carboxyl groups, reduced oxazole derivatives, and substituted compounds with various functional groups replacing the hydroxymethyl group.

Scientific Research Applications

Sodium 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of sodium 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Sodium 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific oxazole ring structure combined with the hydroxymethyl and carboxylate groups, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

2411241-55-7

Molecular Formula

C5H4NNaO4

Molecular Weight

165.08 g/mol

IUPAC Name

sodium;2-(hydroxymethyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C5H5NO4.Na/c7-1-4-6-3(2-10-4)5(8)9;/h2,7H,1H2,(H,8,9);/q;+1/p-1

InChI Key

FWFQRRSOFZKHOV-UHFFFAOYSA-M

Canonical SMILES

C1=C(N=C(O1)CO)C(=O)[O-].[Na+]

Purity

95

Origin of Product

United States

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